9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a nonyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine precursors with methoxyphenyl and nonyl substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine derivatives with different substituents, such as:
- 9-sulfonyl-9(H)-purine derivatives
- 2,6-diamine-9H-purine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxyphenyl group and nonyl chain, which may confer distinct biological and chemical properties compared to other purine derivatives .
Properties
Molecular Formula |
C26H37N5O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O3/c1-5-6-7-8-9-10-11-16-29-24(32)22-23(28(3)26(29)33)27-25-30(17-19(2)18-31(22)25)20-12-14-21(34-4)15-13-20/h12-15,19H,5-11,16-18H2,1-4H3 |
InChI Key |
IWARYTOUVPHZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C |
Origin of Product |
United States |
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